molecular formula C10H6O3 B071018 4-Vinylisobenzofuran-1,3-dione CAS No. 163395-54-8

4-Vinylisobenzofuran-1,3-dione

Cat. No. B071018
CAS RN: 163395-54-8
M. Wt: 174.15 g/mol
InChI Key: DOWVFPAIJRADGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Vinylisobenzofuran-1,3-dione, also known as VIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. VIB is a yellow crystalline solid that is soluble in organic solvents and is commonly used as a starting material for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 4-Vinylisobenzofuran-1,3-dione is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. 4-Vinylisobenzofuran-1,3-dione has been shown to react with glutathione, a tripeptide that plays a crucial role in cellular antioxidant defense, suggesting that 4-Vinylisobenzofuran-1,3-dione may have antioxidant properties.
Biochemical and Physiological Effects:
4-Vinylisobenzofuran-1,3-dione has been shown to have various biochemical and physiological effects. 4-Vinylisobenzofuran-1,3-dione has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-Vinylisobenzofuran-1,3-dione has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in macrophages. Additionally, 4-Vinylisobenzofuran-1,3-dione has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in neuronal cells.

Advantages and Limitations for Lab Experiments

4-Vinylisobenzofuran-1,3-dione has several advantages for lab experiments, including its high purity and stability, as well as its ease of synthesis. However, 4-Vinylisobenzofuran-1,3-dione has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 4-Vinylisobenzofuran-1,3-dione. One potential direction is the development of new synthetic methods for 4-Vinylisobenzofuran-1,3-dione that are more efficient and environmentally friendly. Another potential direction is the study of the antioxidant properties of 4-Vinylisobenzofuran-1,3-dione and its potential applications in the treatment of oxidative stress-related diseases. Additionally, the study of the mechanism of action of 4-Vinylisobenzofuran-1,3-dione and its interactions with other molecules could provide valuable insights into its potential applications in various fields.

Synthesis Methods

4-Vinylisobenzofuran-1,3-dione can be synthesized through several methods, including the oxidation of 4-vinylphenol with potassium permanganate, the reaction of 4-vinylphenol with maleic anhydride, and the oxidation of 4-vinylphenol with lead tetraacetate. The most common method for synthesizing 4-Vinylisobenzofuran-1,3-dione is the oxidation of 4-vinylphenol with potassium permanganate. This method involves the addition of potassium permanganate to a solution of 4-vinylphenol in a mixture of water and acetone. The resulting mixture is then stirred at room temperature for several hours, after which the 4-Vinylisobenzofuran-1,3-dione is isolated through filtration and recrystallization.

Scientific Research Applications

4-Vinylisobenzofuran-1,3-dione has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. 4-Vinylisobenzofuran-1,3-dione is commonly used as a starting material for the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons and heterocycles. 4-Vinylisobenzofuran-1,3-dione has also been used as a building block for the synthesis of conjugated polymers, which have potential applications in optoelectronics and photovoltaics.

properties

CAS RN

163395-54-8

Product Name

4-Vinylisobenzofuran-1,3-dione

Molecular Formula

C10H6O3

Molecular Weight

174.15 g/mol

IUPAC Name

4-ethenyl-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H6O3/c1-2-6-4-3-5-7-8(6)10(12)13-9(7)11/h2-5H,1H2

InChI Key

DOWVFPAIJRADGF-UHFFFAOYSA-N

SMILES

C=CC1=C2C(=CC=C1)C(=O)OC2=O

Canonical SMILES

C=CC1=C2C(=CC=C1)C(=O)OC2=O

synonyms

1,3-Isobenzofurandione,4-ethenyl-(9CI)

Origin of Product

United States

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